Sculponeatin B
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Overview
Description
Sculponeatin B is a diterpenoid compound isolated from the plant genus Rabdosia, belonging to the Labiatae family . It is one of the three diterpenoids, along with Sculponeatin A and Sculponeatin C, that possess unique acetal structures . This compound has garnered significant interest due to its unique molecular structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Sculponeatin B involves several key steps, including diastereoselective Nazarov cyclization and ring-closing metathesis reactions . The synthesis also includes the formation of the bicyclo[3.2.1]octane ring system through a reductive radical cyclization .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis due to the complexity of its structure and the specificity of the reactions required.
Chemical Reactions Analysis
Types of Reactions: Sculponeatin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: These can vary widely depending on the specific substitution reaction being performed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Sculponeatin B has several scientific research applications, including:
Chemistry: It is used as a model compound for studying complex diterpenoid synthesis and reaction mechanisms.
Industry: While its industrial applications are still under exploration, its unique structure and biological activities make it a compound of interest for pharmaceutical development.
Mechanism of Action
The mechanism of action of Sculponeatin B involves its interaction with specific molecular targets and pathways. It has been shown to possess cytotoxic activity against certain cancer cell lines, such as K562 and HepG2 . The presence of enone structures within this compound is strongly correlated with its cytotoxicity . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Sculponeatin B is part of a family of diterpenoids isolated from the genus Rabdosia. Similar compounds include:
- Sculponeatin A
- Sculponeatin C
- Sculponeatin N
- Sculponeatin O
- Sculponeatic Acid
Uniqueness: this compound is unique due to its specific acetal structure and the presence of enone functionalities, which contribute to its biological activities . Compared to other diterpenoids, this compound has shown distinct cytotoxic properties, making it a valuable compound for further research.
Properties
Molecular Formula |
C20H24O6 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(1S,8S,14R)-3-hydroxy-14-methyl-6-methylidene-10,16,18-trioxahexacyclo[12.5.1.15,8.01,11.02,8.017,20]henicosane-7,9-dione |
InChI |
InChI=1S/C20H24O6/c1-9-10-5-11(21)13-19(6-10,15(9)22)17(23)26-12-3-4-18(2)7-24-16-14(18)20(12,13)8-25-16/h10-14,16,21H,1,3-8H2,2H3/t10?,11?,12?,13?,14?,16?,18-,19-,20-/m0/s1 |
InChI Key |
VITOUEAQSWAQLD-HQDZJOIASA-N |
Isomeric SMILES |
C[C@@]12CCC3[C@]4(C1C(OC2)OC4)C5C(CC6C[C@]5(C(=O)C6=C)C(=O)O3)O |
Canonical SMILES |
CC12CCC3C4(C1C(OC2)OC4)C5C(CC6CC5(C(=O)C6=C)C(=O)O3)O |
Origin of Product |
United States |
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